6-Fluoro-2,7-dimethylquinolin-8-ol
Description
6-Fluoro-2,7-dimethylquinolin-8-ol is a derivative of 8-quinolinol, a heterocyclic compound with a hydroxyl group at position 6. The molecule features a fluorine atom at position 6 and methyl groups at positions 2 and 7 (Figure 1). This substitution pattern confers unique electronic and steric properties, distinguishing it from other 8-quinolinol derivatives. The fluorine atom, being electron-withdrawing, likely influences the acidity of the hydroxyl group and the compound’s resonance stabilization. The methyl groups enhance hydrophobicity and may improve thermal stability.
Properties
CAS No. |
1420800-09-4 |
|---|---|
Molecular Formula |
C11H10FNO |
Molecular Weight |
191.20 g/mol |
IUPAC Name |
6-fluoro-2,7-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H10FNO/c1-6-3-4-8-5-9(12)7(2)11(14)10(8)13-6/h3-5,14H,1-2H3 |
InChI Key |
FHWFRJQZLGTLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2C=C1)F)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Fluoro-2,7-dimethylquinolin-8-ol involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-2,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts, leading to the synthesis of various substituted quinolines.
Scientific Research Applications
6-Fluoro-2,7-dimethylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,7-dimethylquinolin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . The compound’s fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
6-Nitro-8-quinolinol (CAS: N/A, Formula: C₉H₆N₂O₃)
- Substituents : Nitro group at position 6.
- Comparison: The nitro group is strongly electron-withdrawing, significantly reducing electron density at the quinoline core compared to fluorine. This increases the acidity of the hydroxyl group and alters coordination properties with metal ions. Nitro derivatives are often used in synthetic intermediates for pharmaceuticals and dyes, whereas fluorine’s smaller size and moderate electronegativity may favor applications in materials science .
5,7-Dibromo-2-methylquinolin-8-ol (CAS: 16727-28-9)
- Substituents : Bromine at positions 5 and 7, methyl at position 2.
- The dual methyl groups in the target compound may also confer higher thermal stability compared to brominated analogs .
5-Fluoro-7-nitroquinolin-8-ol (CAS: 18472-02-1)
- Substituents : Fluoro at position 5, nitro at position 7.
- Comparison: The positional isomerism here highlights the importance of substitution patterns. The nitro group at position 7 (adjacent to the hydroxyl) may sterically hinder metal coordination, whereas the 6-fluoro substituent in the target compound avoids such interference. This difference could make 6-Fluoro-2,7-dimethylquinolin-8-ol more effective in chelation-based applications .
Physicochemical Properties
Table 1 summarizes key properties of this compound and analogs:
| Compound | Molecular Weight | Substituents | Key Properties (Inferred) | Potential Applications |
|---|---|---|---|---|
| This compound | 205.2 g/mol | 6-F, 2,7-CH₃ | High hydrophobicity, moderate acidity | Corrosion inhibition, Chelation |
| 6-Nitro-8-quinolinol | 190.1 g/mol | 6-NO₂ | Strong acidity, polar | Pharmaceutical intermediates |
| 5,7-Dibromo-2-methylquinolin-8-ol | 317.0 g/mol | 5,7-Br, 2-CH₃ | Halogen bonding, low solubility | Crystal engineering |
| 5-Fluoro-7-nitroquinolin-8-ol | 222.1 g/mol | 5-F, 7-NO₂ | Steric hindrance at position 7 | Research reagents |
Research Findings and Practical Implications
- Resonance Effects : Substituents at positions 5, 6, and 7 alter resonance stabilization. For instance, electron-withdrawing groups (e.g., nitro) at position 6 reduce electron density at the hydroxyl oxygen, while fluorine’s inductive effect moderates this change .
- Applications: Methyl groups in this compound suggest utility as a gasoline additive (enhanced stability) or corrosion inhibitor (hydrophobic barrier). Brominated analogs are less suited for these roles due to higher reactivity and lower thermal stability .
Biological Activity
6-Fluoro-2,7-dimethylquinolin-8-ol is a fluorinated derivative of quinoline, characterized by its unique arrangement of functional groups that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C10H10FN
- Molecular Weight : 177.19 g/mol
- Structure : The compound features a fluorine atom at the sixth position and two methyl groups at the second and seventh positions of the quinoline ring.
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atom stabilizes intermediates during chemical transformations, which is crucial for its role as an enzyme inhibitor. The compound has shown promise in modulating several biochemical pathways, particularly in antifungal and antimicrobial activities.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Fluorinated quinolines are known for their ability to inhibit various enzymes, making them valuable candidates in drug discovery.
Antifungal Properties
Preliminary studies have suggested that this compound possesses antifungal activity. Specifically, it has been tested against various fungal strains with promising results. For instance, a related study demonstrated that certain fluorinated quinoline derivatives exhibited over 80% antifungal activity against Sclerotinia sclerotiorum at a concentration of 50 μg/mL .
Synthesis Methods
The synthesis of this compound can be achieved through several multi-step organic reactions. Common methods include:
- Refluxing : Using starting materials such as 2-fluoroaniline and ethyl 2-methylacetoacetate under acidic conditions.
- Cyclization : Facilitated by polyphosphoric acid to form the quinoline structure.
- Purification : Typically involves crystallization or chromatography to achieve the desired purity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-2-methylquinolin-4-amino | Fluorine at position 6; amine at position 4 | Lacks additional methyl group |
| 5-Hydroxy-6-fluoroquinoline | Hydroxyl group at position 5; fluorine at position 6 | Known for chelating metal ions |
| 7-Fluoroquinoline | Fluorine at position 7; no methyl substitutions | Exhibits distinct biological activity |
| 6-Chloro-2-methylquinoline | Chlorine instead of fluorine; methyl at position 2 | Different reactivity profile due to chlorine's properties |
The distinct arrangement of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that derivatives of quinoline exhibited substantial antifungal effects against Rhodonia solani, with some compounds achieving an efficacy greater than 80% .
- Antitubercular Activity : Research into related quinoline derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications for respiratory diseases .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the quinoline scaffold could enhance or diminish biological activity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
